molecular formula C18H16N6O B7635027 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone

Cat. No. B7635027
M. Wt: 332.4 g/mol
InChI Key: NCZFNFARGGZNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone, also known as PTE, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTE is a synthetic compound that belongs to the family of pyrazoles and tetrazoles. It is a white crystalline powder that is soluble in organic solvents like ethanol, methanol, and chloroform.

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is not well understood. However, studies have shown that this compound induces cell death in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound induces cell death in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone is its potential use as an anti-cancer agent. Studies have shown that this compound induces cell death in cancer cells by activating the caspase pathway. This compound also has potential as an anti-inflammatory agent and an anti-diabetic agent. One of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone. One potential direction is to further investigate its anti-cancer properties and optimize its use as an anti-cancer agent. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases like rheumatoid arthritis. Additionally, further research is needed to understand the mechanism of action of this compound and optimize its use in various applications.

Synthesis Methods

The synthesis of 1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone involves a multi-step process that includes the condensation of 2-phenylhydrazine with ethyl acetoacetate to form 5-phenyl-3,4-dihydropyrazole-1-carboxylate. The carboxylate group is then converted into a ketone by reacting it with acetic anhydride to form 5-phenyl-3,4-dihydropyrazol-2-yl-acetone. The tetrazole moiety is then introduced by reacting the acetone with sodium azide in the presence of copper sulfate to form this compound.

Scientific Research Applications

1-(5-Phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-cancer agent. Studies have shown that this compound induces cell death in cancer cells by activating the caspase pathway, which is responsible for programmed cell death. This compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha. This compound has also been studied for its potential use as an anti-diabetic agent. Studies have shown that this compound improves insulin sensitivity and reduces blood glucose levels in diabetic rats.

properties

IUPAC Name

1-(5-phenyl-3,4-dihydropyrazol-2-yl)-2-(5-phenyltetrazol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c25-17(23-12-11-16(20-23)14-7-3-1-4-8-14)13-24-21-18(19-22-24)15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZFNFARGGZNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(N=C1C2=CC=CC=C2)C(=O)CN3N=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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